(S)-2-Amino-2-(m-tolyl)ethanol
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Overview
Description
“(S)-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 1026230-99-8 and a molecular weight of 151.21 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “(S)-2-Amino-2-(m-tolyl)ethanol” involves a two-stage process . In the first stage, the compound is reacted with hydrogen chloride in methanol at 20℃ for 3 hours . In the second stage, the mixture is neutralized with sodium hydrogencarbonate in water . The mixture is then extracted with CH/MeOH (10:1, 3 .x. 50 mL) and the organic phases are dried (Na) and concentrated to give 0.11 g (93%) of (S)-2-amino-2- (4-fluorophenyl)ethanol as a white solid .Molecular Structure Analysis
The linear formula of “(S)-2-Amino-2-(m-tolyl)ethanol” is C9H13NO . For a more detailed molecular structure analysis, advanced techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Amino-2-(m-tolyl)ethanol” are complex and can be analyzed using quantum chemical calculations . These calculations can help analyze and predict molecular structures and chemical reactions by calculating the wave functions that determine the behavior of electrons .Physical And Chemical Properties Analysis
“(S)-2-Amino-2-(m-tolyl)ethanol” is a solid at room temperature . It has a molecular weight of 151.21 . For a more detailed analysis of its physical and chemical properties, techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Scientific Research Applications
Application: Synthesis of Pyrrole Disulfides
Summary
Pyrrole disulfides are essential scaffolds found in peptides, natural products, and pharmaceutical molecules. Traditional methods for synthesizing disulfides often involve toxic reagents or environmentally unfriendly conditions. However, researchers have developed a green and efficient method using (S)-2-Amino-2-(m-tolyl)ethanol as a catalyst.
Experimental Procedure
Results
Under these conditions, lipase catalyzes the formation of pyrrole disulfides with yields of up to 88% . This approach not only demonstrates a new application of lipase in enzyme catalytic promiscuity but also contributes to environmentally friendly biocatalytic processes .
Application: Multitarget Antidiabetic Agents
Sulfonamide derivatives
containing (S)-2-Amino-2-(m-tolyl)ethanol have been investigated as potential multitarget antidiabetic agents.
Results
Prominent sulfonamide derivatives showed excellent inhibitory potential against α-glucosidase . For instance:
These compounds exhibit potency comparable to or better than the standard drug acarbose .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(m-tolyl)ethanol |
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